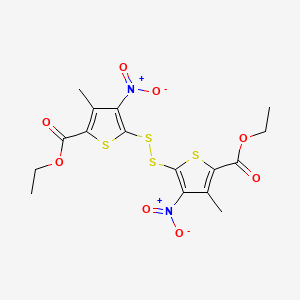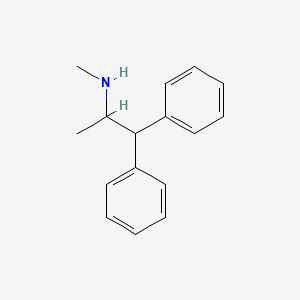
C3-thiacarbocyanine cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C3-thiacarbocyanine cation is a type of cyanine dye known for its fluorescent properties. It is commonly used in various scientific fields due to its ability to stain biological specimens and its role as a fluorochrome . The compound has a molecular formula of C21H21IN2S2 and is characterized by its benzothiazole structure .
Preparation Methods
The synthesis of C3-thiacarbocyanine cation typically involves the reaction of 3-ethyl-1,3-benzothiazol-2(3H)-yl units with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
C3-thiacarbocyanine cation undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified cyanine dyes with altered spectral properties .
Scientific Research Applications
C3-thiacarbocyanine cation is widely used in scientific research due to its fluorescent properties. In chemistry, it is used as a spectral-fluorescent probe to study molecular interactions and dynamics . In biology, it is employed to stain biological specimens, allowing researchers to visualize cellular structures and processes . In medicine, it is used in diagnostic imaging and as a marker in various assays . Industrial applications include its use in the development of photochemical sensors and other analytical tools .
Mechanism of Action
The mechanism by which C3-thiacarbocyanine cation exerts its effects involves its interaction with biomolecules, leading to changes in its fluorescence properties . The compound binds to specific molecular targets, such as proteins and nucleic acids, altering their spectral characteristics. This interaction is often accompanied by a shift in the isomeric equilibrium of the dye, resulting in enhanced fluorescence .
Comparison with Similar Compounds
C3-thiacarbocyanine cation is unique among cyanine dyes due to its specific benzothiazole structure and its ability to form stable complexes with biomolecules . Similar compounds include other cyanine dyes like C5-thiacarbocyanine and C7-thiacarbocyanine, which differ in the length of their polymethine chains and their spectral properties . The uniqueness of this compound lies in its optimal balance of fluorescence intensity and stability, making it a preferred choice for various applications .
Properties
Molecular Formula |
C21H21N2S2+ |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI Key |
JGLWGLKNDHZFAP-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


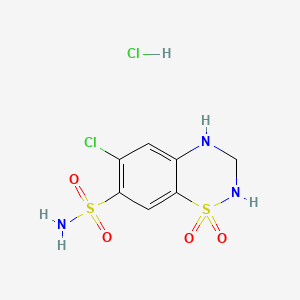


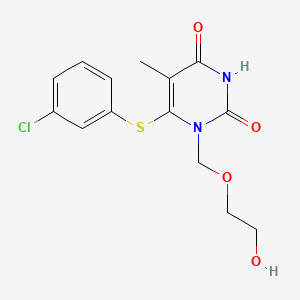

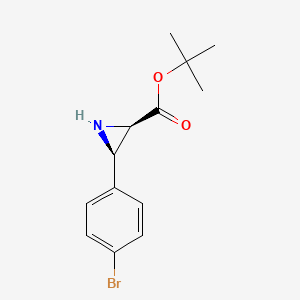
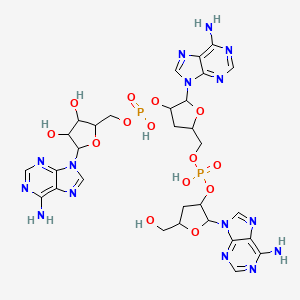
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)
![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)
